[6-[[2,2-dimethyl-4-(sulfomethyl)-1H-quinolin-6-yl]methyl]-2,2-dimethyl-1H-quinolin-4-yl]methanesulfonic acid
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Overview
Description
6,6’-Methylenebis(2,2-dimethyl-4-methanesulfonic acid-1,2-dihydroquinoline) is an organic compound belonging to the class of hydroquinolones. Hydroquinolones are compounds containing a hydrogenated quinoline bearing a ketone group . This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Methylenebis(2,2-dimethyl-4-methanesulfonic acid-1,2-dihydroquinoline) involves several steps, typically starting with the preparation of the quinoline core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6,6’-Methylenebis(2,2-dimethyl-4-methanesulfonic acid-1,2-dihydroquinoline) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, pressures, and the use of specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds .
Scientific Research Applications
6,6’-Methylenebis(2,2-dimethyl-4-methanesulfonic acid-1,2-dihydroquinoline) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6,6’-Methylenebis(2,2-dimethyl-4-methanesulfonic acid-1,2-dihydroquinoline) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Known for its antioxidant properties and used in the rubber and plastic industries.
2,4-Di-tert-butylphenol: Primarily used as a raw material for the production of antioxidants and UV absorbers.
Uniqueness
6,6’-Methylenebis(2,2-dimethyl-4-methanesulfonic acid-1,2-dihydroquinoline) stands out due to its unique chemical structure, which imparts specific properties not found in other similar compounds.
Properties
CAS No. |
90829-56-4 |
---|---|
Molecular Formula |
C25H30N2O6S2 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
[6-[[2,2-dimethyl-4-(sulfomethyl)-1H-quinolin-6-yl]methyl]-2,2-dimethyl-1H-quinolin-4-yl]methanesulfonic acid |
InChI |
InChI=1S/C25H30N2O6S2/c1-24(2)12-18(14-34(28,29)30)20-10-16(5-7-22(20)26-24)9-17-6-8-23-21(11-17)19(15-35(31,32)33)13-25(3,4)27-23/h5-8,10-13,26-27H,9,14-15H2,1-4H3,(H,28,29,30)(H,31,32,33) |
InChI Key |
QGIHIJVOMXWTKE-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C2=C(N1)C=CC(=C2)CC3=CC4=C(C=C3)NC(C=C4CS(=O)(=O)O)(C)C)CS(=O)(=O)O)C |
Canonical SMILES |
CC1(C=C(C2=C(N1)C=CC(=C2)CC3=CC4=C(C=C3)NC(C=C4CS(=O)(=O)O)(C)C)CS(=O)(=O)O)C |
Key on ui other cas no. |
90829-56-4 |
Related CAS |
77228-64-9 (di-hydrochloride salt) |
Synonyms |
6,6'-methylenebis(2,2-dimethyl-4-methanesulfonic acid-1,2-dihydroquinoline) 6,6'-methylenebis(2,2-dimethyl-4-methanesulfonic acid-1,2-dihydroquinoline), di-Na salt MTDQ-DA MTDQ-DS |
Origin of Product |
United States |
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